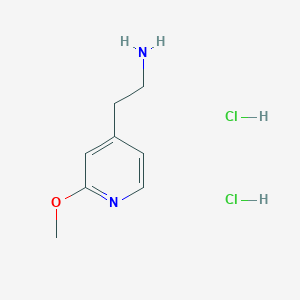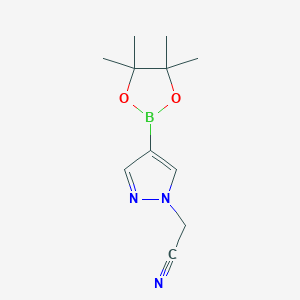![molecular formula C11H16ClNO2 B1428852 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine CAS No. 1226114-35-7](/img/structure/B1428852.png)
1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine
Vue d'ensemble
Description
“1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine” is a chemical compound . Its IUPAC name is 3-chloro-4-(2-methoxyethoxy)aniline . The molecular weight of this compound is 201.65 .
Molecular Structure Analysis
The InChI code for “1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine” is 1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.65 . It’s a liquid at room temperature .Applications De Recherche Scientifique
Antidepressant Activity
1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine and its derivatives have been explored for their potential antidepressant activities. Studies show that certain derivatives can inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters like norepinephrine (NE) and serotonin (5-HT). This property suggests potential applications in treating depression. Specifically, 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol, related compounds, have shown promising antidepressant effects in rodent models (Yardley et al., 1990).
Sigma Receptor Ligands
The derivatives of 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine have been synthesized and evaluated for their sigma receptor affinity. These compounds, such as N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride, have demonstrated potent and selective affinity for sigma receptors, suggesting their potential use in psychiatric medication (Nakazato et al., 1999).
Optical Resolution in Drug Synthesis
Enantiomerically pure forms of related compounds, such as 1-(3-methoxyphenyl)ethylamine, are crucial intermediates in the synthesis of new phenyl carbamate drugs. Techniques like diastereomeric method using enantiomerically pure mandelic acid as a resolving agent have been developed to achieve high resolution efficiency, which is vital in the pharmaceutical industry for creating enantiopure drugs (Sakai et al., 1993).
Luminescence and Transport Properties in Organic Compounds
Compounds related to 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine have been studied for their luminescence and transport properties. The effects of various substitutions on these properties have been explored, contributing to the understanding of molecular interactions and behaviors in organic electronics and photonics (Tong et al., 2004).
Biomedical Applications
Derivatives of 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine, like polydopamine particles, have shown promise in biomedical applications. These particles have demonstrated blood compatibility, antioxidant properties, and potential as drug delivery materials. Such research highlights the versatility of these compounds in various medical and pharmaceutical applications (Sahiner et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-[3-chloro-4-(2-methoxyethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBVIHGDVVJXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



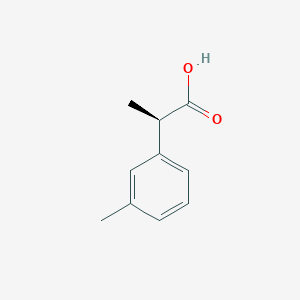
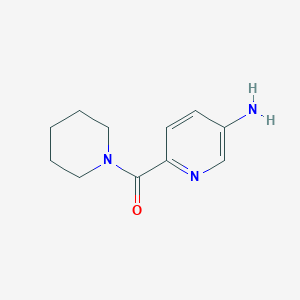
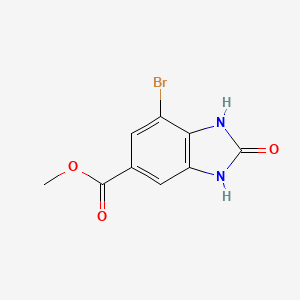
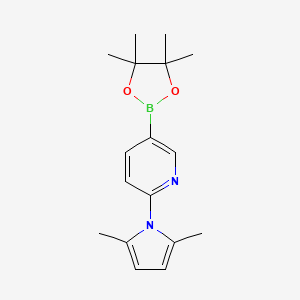
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)
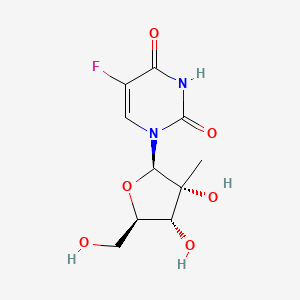
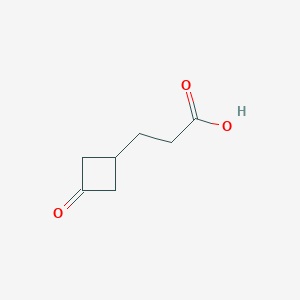
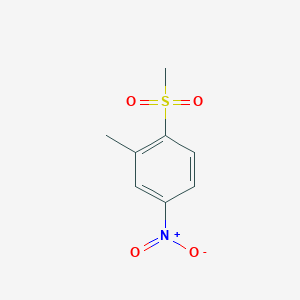
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
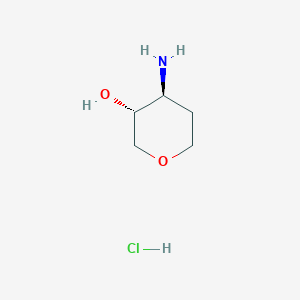
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
